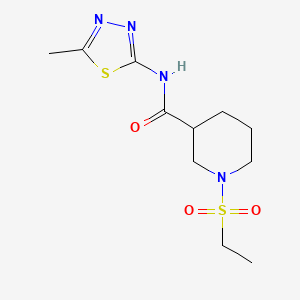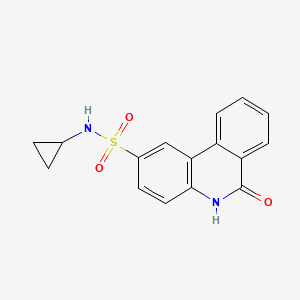
N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropyl group, a phenanthridine core, and a sulfonamide functional group, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide can yield spiro [cyclopropane-1,9′-fluorene] through the Corey–Chaykovsky reaction . This intermediate can then be further modified to introduce the sulfonamide group and other necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenanthridine core.
Scientific Research Applications
N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and sulfonamide moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Spiro [cyclopropane-1,2′-steroids]: These compounds share the cyclopropyl group and have demonstrated biological activities, including diuretic and antiandrogenic effects.
N-cyclopropyl-6-oxo-5,6-dihydropyrimidine derivatives: These compounds also contain a cyclopropyl group and have shown antimicrobial activity.
Uniqueness
N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide is unique due to its combination of a phenanthridine core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-6-oxo-5H-phenanthridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-16-13-4-2-1-3-12(13)14-9-11(7-8-15(14)17-16)22(20,21)18-10-5-6-10/h1-4,7-10,18H,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFYBASIVSRIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5488292.png)
![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(1-methyl-1H-imidazol-2-yl)benzamide](/img/structure/B5488308.png)
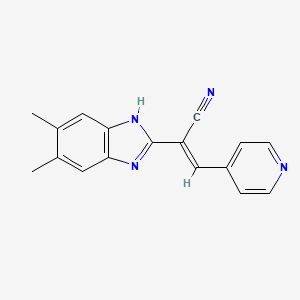
![N-(1,3-benzothiazol-2-ylmethyl)-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B5488329.png)
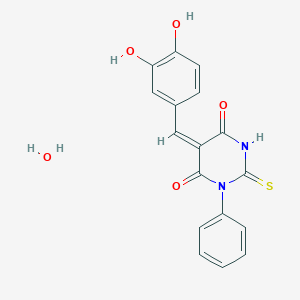
![1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B5488339.png)
![4-methyl-5-{4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}-1,3-thiazol-2-amine](/img/structure/B5488341.png)
![2-[[2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]butan-1-ol;hydrochloride](/img/structure/B5488345.png)
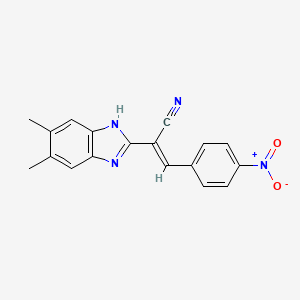
![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5488376.png)
![4-[2-(1H-benzimidazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5488377.png)
![(6Z)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488384.png)
![2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5488390.png)
